Macrosphelide K is a member of the macrosphelide family, which are natural compounds known for their biological activities, particularly in cancer treatment. These compounds exhibit unique structural features, including multiple ester linkages and a macrocyclic framework, which contribute to their biochemical properties. Macrosphelides are primarily derived from marine organisms, and their synthesis has garnered interest due to their potential therapeutic applications.
Macrosphelide K is classified as a macrocyclic lactone, a type of compound characterized by large ring structures formed through the condensation of smaller molecular units. The natural sources of macrosphelides include various marine organisms, particularly certain species of fungi and sponges. These compounds have been studied for their potential as anticancer agents and cell adhesion inhibitors, making them significant in medicinal chemistry.
Key steps in the synthesis include:
The use of both S-form and R-form enantiomers of methyl 3-hydroxybutyrate allows for the synthesis of various stereoisomers, enhancing the versatility of this synthetic route .
The molecular structure of Macrosphelide K features a complex arrangement with multiple chiral centers. The compound consists of a 16-membered lactone ring with three ester linkages that contribute to its biological activity. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure.
Key structural characteristics include:
Macrosphelide K undergoes various chemical reactions that facilitate its transformation into derivatives with enhanced biological properties. Key reactions include:
These reactions are essential for developing analogs that may exhibit improved efficacy or reduced toxicity in therapeutic applications .
The mechanism of action for Macrosphelide K primarily involves its interaction with cellular pathways related to cancer cell adhesion and apoptosis. The compound inhibits cell-cell adhesion processes, potentially disrupting tumor growth and metastasis. This action is facilitated by its structural features that allow it to bind effectively to target proteins involved in these pathways.
Research indicates that Macrosphelide K may induce apoptosis in cancer cells through signaling pathways that lead to programmed cell death, although detailed mechanistic studies are ongoing .
Relevant data indicate that Macrosphelide K's physical properties contribute to its bioactivity, influencing how it interacts with biological systems .
Macrosphelide K has significant potential in medicinal chemistry due to its:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
Macrosphelide K was identified in the early 2000s during bioassay-guided fractionation of actinomycete strains isolated from Pacific Ocean sediments. Its discovery followed the isolation of prototype macrosphelide A (1995) from Microsphaeropsis sp., which exhibited moderate anticancer activity against B16-F10 murine melanoma cells (IC₅₀: 7.5 μg/mL) [1] [6]. Unlike earlier macrosphelides (A–J), macrosphelide K was characterized by advanced spectroscopic techniques including high-field NMR (800 MHz) and HR-ESI-MS, revealing a 16-membered macrolactone core with an embedded bis-tetrahydrofuran (bis-THF) ring system. This structural complexity necessitated synthetic validation, achieved through a 32-step total synthesis confirming its absolute configuration [6]. The discovery pipeline leveraged fragment-based computational prioritization (TSNaP—Targeted Sampling of Natural Product Space) to identify regions of chemical space with high bioactivity potential, accelerating its characterization [6].
Macrosphelide K belongs to the 16-membered macrolide polyketides, distinguished by:
Table 1: Structural Classification of Representative Macrosphelides
Compound | Molecular Weight (Da) | Key Structural Features | Biological Activity |
---|---|---|---|
Macrosphelide A | 458 | 16-membered ring; C3-OH; no THF | Anticancer (IC₅₀: 7–15 μM) |
Macrosphelide E | 472 | C3-methoxy; C7-C9 epoxide | Moderate cytotoxicity |
3-phenyl Macrosphelide A | 534 | C3-phenyl substitution | 5× enhanced cytotoxicity vs. macrosphelide A |
Macrosphelide K | 592 | bis-THF; C18-C20 diene; C13-glycosylation | Multidrug-resistant pathogen inhibition |
Taxonomically, it clusters with haterumalide-type macrolides (e.g., iriomoteolide-13a) due to its bis-THF motif, which confers distinct three-dimensional topology critical for target engagement [6]. Unlike 14-membered erythromycin-type macrolides, macrosphelide K lacks the C3-cladinose sugar, instead possessing atypical oxygenation that enhances membrane permeability [4] [7].
The macrosphelide scaffold addresses key challenges in contemporary drug development:
Bypassing Resistance Mechanisms: Unlike clinical macrolides (e.g., erythromycin), macrosphelide K does not inhibit bacterial ribosomes, evading common resistance pathways like erm-mediated methylation or mef efflux pumps. Instead, it disrupts biofilm integrity in Staphylococcus aureus via undetermined targets [4] [5].
Polypharmacology Potential: The bis-THF moiety enables simultaneous engagement of multiple biological targets. Computational docking predicts strong binding (ΔG < −9.2 kcal/mol) to both tubulin polymerization sites (analogous to fijianolide) and HIF-1α dimerization interfaces, suggesting applications in oncology and inflammation [6].
Synthetic Tractability: Advances in stereoselective THF synthesis (e.g., Sharpless dihydroxylation/intramolecular Williamson etherification) enable modular production of macrosphelide analogs. The Koide three-carbon homologation protocol—utilizing iPrMgCl-mediated propagylic alcohol formation—facilitates rapid diversification at C3/C5 positions [1] [6].
Table 2: Therapeutic Relevance of Actinomycete-Derived Polyketide Macrolides
Polyketide | Biological Target | Clinical Application | Limitations Addressed by Macrosphelides |
---|---|---|---|
Erythromycin | 50S ribosomal subunit | Community-acquired pneumonia | Acid instability; gastrointestinal toxicity |
Rifamycin | RNA polymerase | Tuberculosis | CYP450 interactions; resistance development |
Amphotericin B | Ergosterol in fungal membranes | Systemic mycoses | Nephrotoxicity |
Macrosphelide K | Undefined (non-ribosomal) | Multidrug-resistant infections | Evades common resistance mechanisms |
The compound exemplifies the "chemical evolution" strategy in natural product optimization, where biosynthetic diversity (e.g., glycosylation, oxygenation) generates functionally privileged scaffolds unattainable through purely synthetic approaches [5] [6]. With pharmaceutical companies abandoning antibiotic development due to economic constraints, macrosphelide K offers a structurally novel candidate for public-private partnership pipelines [5].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0